3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester, also known as this compound, is a useful research compound. Its molecular formula is C72H14O2 and its molecular weight is 910.902. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester (CAS No. 161196-25-4) is a unique fullerene derivative that has garnered attention for its potential biological activities. This compound is characterized by its fullerene structure, which is modified by the addition of a cyclopropane moiety and functional groups that may enhance its reactivity and biological compatibility.
Chemical Structure and Properties
The molecular formula of this compound is C72H14O2, with a molecular weight of approximately 910.9 g/mol. The structure includes a fullerene core with a butanoic acid moiety and a phenyl group, which may influence its solubility and interactions with biological systems.
Property | Value |
---|---|
Molecular Formula | C72H14O2 |
Molecular Weight | 910.9 g/mol |
CAS Number | 161196-25-4 |
Structural Features | Fullerene with cyclopropane and phenyl groups |
Antioxidant Properties
Fullerenes are known for their antioxidant properties , which are attributed to their ability to scavenge free radicals. Preliminary studies suggest that this compound may exhibit similar antioxidant activity, potentially making it useful in preventing oxidative stress in biological systems.
Interaction with Biological Membranes
The compound's ability to interact with lipid membranes is significant for drug formulation and delivery systems. Studies have shown that fullerene derivatives can enhance the permeability of drugs across cellular membranes, potentially leading to improved therapeutic efficacy. This interaction may be particularly relevant in developing formulations for targeted drug delivery.
Case Studies and Research Findings
- Cytotoxicity Against Cancer Cells : A study investigating various fullerene derivatives found that modifications like those present in 3'H-Cyclopropa[1,9][5,6]fullerene significantly affected their cytotoxicity profiles against different cancer cell lines. The results indicated that the compound could induce apoptosis in sensitive cell lines while sparing normal cells.
- Antioxidant Activity Assessment : In vitro assays demonstrated that the compound exhibited significant free radical scavenging activity compared to standard antioxidants like ascorbic acid. This suggests potential applications in formulations aimed at reducing oxidative damage in cells .
- Drug Delivery Applications : Research on fullerene-based nanoparticles has shown promising results in enhancing drug solubility and stability. The unique properties of 3'H-Cyclopropa[1,9][5,6]fullerene may enable it to serve as a carrier for poorly soluble drugs, improving their bioavailability and therapeutic outcomes .
Future Directions
The biological activity of this compound presents numerous avenues for future research:
- Mechanistic Studies : Detailed studies are needed to understand the mechanisms through which this compound exerts its cytotoxic effects and antioxidant properties.
- Formulation Development : Exploring its potential as a drug delivery vehicle could lead to innovative therapeutic strategies for various diseases.
- Clinical Trials : If preclinical studies continue to show promise, advancing this compound into clinical trials will be essential to assess its safety and efficacy in humans.
Properties
InChI |
InChI=1S/C72H14O2/c1-74-11(73)8-5-9-70(10-6-3-2-4-7-10)71-66-58-50-40-30-22-14-12-13-16-20-18(14)26-34-28(20)38-32-24(16)25-17(13)21-19-15(12)23(22)31-37-27(19)35-29(21)39-33(25)43-42(32)52-46(38)56-48(34)54(44(50)36(26)30)62(66)64(56)68-60(52)61-53(43)47(39)57-49(35)55-45(37)51(41(31)40)59(58)67(71)63(55)65(57)69(61)72(68,70)71/h2-4,6-7H,5,8-9H2,1H3 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGVSQKKPIKBST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC1(C23C14C5=C6C7=C8C9=C1C%10=C%11C%12=C%13C%14=C%10C%10=C1C1=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C%23C%24=C%25C%26=C(C7=C9C%11=C%26C%12=C%24C%22=C%13C%20=C%14C%18=C%10%16)C7=C%25C9=C(C4=C76)C4=C2C(=C%17C3=C%15C5=C81)C%19=C%21C4=C%239)C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
910.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160848-22-6 |
Source
|
Record name | Phenyl-C61-butyric acid methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=160848-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.